6-[2-(2-Pyridinyl)ethoxy]hexanamine
Description
6-[2-(2-Pyridinyl)ethoxy]hexanamine is a synthetic organic compound characterized by a hexanamine backbone (six-carbon aliphatic chain with a terminal amine group) substituted at the 6-position with a 2-(2-pyridinyl)ethoxy moiety.
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
6-(2-pyridin-2-ylethoxy)hexan-1-amine |
InChI |
InChI=1S/C13H22N2O/c14-9-4-1-2-6-11-16-12-8-13-7-3-5-10-15-13/h3,5,7,10H,1-2,4,6,8-9,11-12,14H2 |
InChI Key |
HOSGSQJJJFJVSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-[2-(2-Pyridinyl)ethoxy]hexanamine with five analogs, focusing on functional group variations, physicochemical properties, and applications.
Pyriproxyfen (2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine)
- Structure: Features a pyridine ring with a branched ethoxy chain terminating in a phenoxyphenoxy group.
- Key Differences: Lacks the hexanamine chain, instead incorporating a phenoxy-phenoxy substituent.
- Applications : Widely used as an insect growth regulator targeting juvenile hormone receptors .
6-[(6-Chloro-2-methoxy-acridin-9-yl)amino]hexanamide
- Structure : Contains a hexanamide chain linked to an acridine moiety.
- Key Differences : Replaces the ethoxy-pyridine group with an acridine (polyaromatic) system and substitutes the terminal amine with an amide.
- Applications : Likely serves as a DNA intercalator or fluorescent probe due to the acridine core .
- Comparison : The amide group reduces basicity compared to the primary amine in this compound, altering solubility and hydrogen-bonding interactions.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structure : Piperidine ring with tetramethyl substitutions and variable ester-linked alkyl chains (e.g., acetate, propionate).
- Key Differences : Cyclic amine (piperidine) vs. linear hexanamine; ester groups vs. ether-linked pyridine.
- Applications : Used as stabilizers in polymers or antioxidants due to steric hindrance from tetramethyl groups .
Dexlansoprazole (R-2-[[[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole)
- Structure : Pyridine ring linked to a sulfinyl-benzimidazole group via a methyl bridge.
- Key Differences : Incorporates a sulfinyl group and trifluoroethoxy substituent, enhancing acidity and metabolic stability.
- Applications : Proton pump inhibitor for gastric acid suppression .
- Comparison : The ethoxy-pyridine group in this compound lacks the sulfinyl moiety, likely reducing its ability to inhibit H+/K+-ATPase enzymes but preserving amine-related interactions.
2-[2-(2-Methoxyethoxy)ethoxy]ethyl (2E)-2-Cyano-3-[6-(piperidin-1-yl)naphthalen-2-yl]prop-2-enoate (Tobetin Hydrochloride)
- Structure: Polyether chain linked to a cyanoacrylate-naphthalene system.
- Key Differences: Extended ethoxy chain and cyanoacrylate group enhance solubility and conjugation properties.
- Applications: Diagnostic agent for Alzheimer’s disease via β-amyloid binding .
- Comparison : The shorter ethoxy linker in this compound may limit its solubility in polar solvents compared to tobetin’s triether chain.
Comparative Data Table
| Compound | Key Functional Groups | Applications | Notable Properties |
|---|---|---|---|
| This compound | Hexanamine, ethoxy-pyridine | Research (hypothetical) | High basicity, moderate hydrophobicity |
| Pyriproxyfen | Phenoxyphenoxy-ethoxy-pyridine | Insect growth regulation | High lipophilicity, UV stability |
| 6-[(6-Chloro-2-methoxy-acridin-9-yl)amino]hexanamide | Hexanamide, acridine | DNA intercalation (research) | Fluorescent, planar structure |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine, ester | Polymer stabilization | Steric hindrance, thermal stability |
| Dexlansoprazole | Sulfinyl-benzimidazole, trifluoroethoxy | Gastric acid suppression | Acid-activated prodrug |
| Tobetin Hydrochloride | Polyether, cyanoacrylate-naphthalene | Alzheimer’s diagnostics | High solubility, amyloid affinity |
Research Implications
The structural versatility of this compound positions it as a candidate for further study in neurological or metabolic disorders, leveraging its amine group for receptor binding and the pyridine ring for π-π interactions. Its analogs demonstrate that minor modifications (e.g., chain length, substituent polarity) profoundly alter bioactivity, emphasizing the need for targeted synthetic optimization.
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